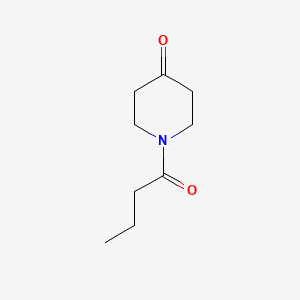
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene
Übersicht
Beschreibung
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene, also known as CEMMB, is an aromatic compound with a wide range of applications in the fields of chemistry and biology. CEMMB is a versatile compound that can be used as an intermediate in organic synthesis, an additive in pharmaceuticals, and a reagent in analytical chemistry. It is also a useful tool in the study of biochemical pathways and mechanisms of action. This article will provide an overview of CEMMB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Electrosynthesis and Spectroscopic Characterization
1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene and its derivatives have been studied in the field of polymer science. Polymers like PMEP, PMHP, and PMAP were synthesized from similar compounds, exhibiting solubility in organic solvents and showing potential in electrical conductivity applications. Their structural characterization using spectroscopic methods indicates a well-defined linear polymeric structure, which might be relevant for electronic and material science research (Moustafid et al., 1991).
Synthesis of Phenol Derivatives
In organic synthesis, this compound's derivatives are used for the transformation of trioxybenzenes into dicarbobenzenes through reductive electrophilic substitution. This synthesis process highlights its importance in creating specific phenol derivatives, useful in chemical manufacturing and pharmaceutical research (Azzena et al., 1993).
Environmental Studies
Derivatives of this compound, such as methyl triclosan, have been studied for their environmental impact. Research involving the electrochemical reduction of these compounds provides insights into their behavior and degradation in natural environments, which is crucial for assessing ecological risks and pollution management (Peverly et al., 2014).
Antimicrobial Research
A compound closely related to this compound, isolated from Hericium erinaceus, has shown significant anti-Candida albicans activity. This discovery is pivotal for the development of new antifungal drugs and contributes to the field of medical microbiology and pharmaceutical research (Zhang et al., 2022).
Battery Technology
In the field of energy storage, derivatives of this compound are being explored as catholyte materials for non-aqueous redox flow batteries. These studies focus on enhancing the chemical stability and solubility of such compounds, which is crucial for improving battery performance and longevity (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-chloroethoxy)-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8-3-4-9(13-6-5-11)10(7-8)12-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQYXKQZJWOWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616100 | |
| Record name | 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521061-61-0 | |
| Record name | 1-(2-Chloroethoxy)-2-methoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


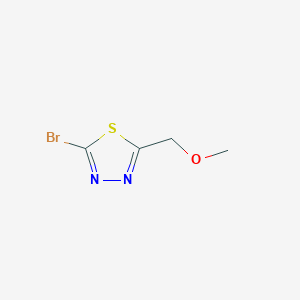

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

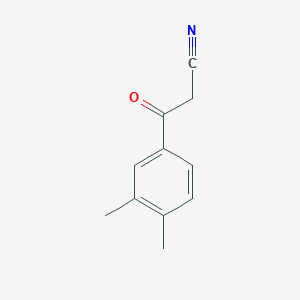

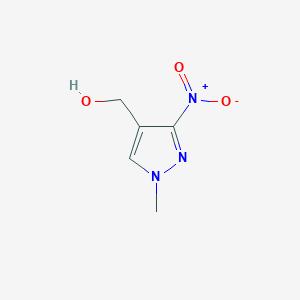
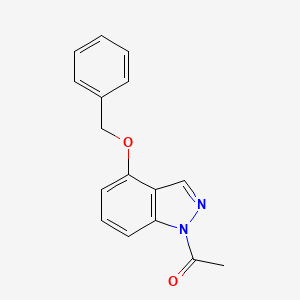
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)



